CU-CPT17e

Übersicht

Beschreibung

CU-CPT17e ist ein synthetisches kleines Molekül, das für seine potente Aktivität als Agonist von Toll-like-Rezeptoren 3, 8 und 9 bekannt ist. Diese Rezeptoren spielen eine entscheidende Rolle im Immunsystem, indem sie Pathogen-assoziierte molekulare Muster erkennen und Immunantworten initiieren. This compound hat ein erhebliches Potenzial sowohl in entzündungsfördernden als auch in Antikrebsaktivitäten gezeigt .

Vorbereitungsmethoden

Die Synthese von CU-CPT17e umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die seine Aktivität verbessern. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden in die Kernstruktur eingeführt, um ihre Aktivität zu verbessern. Dies beinhaltet die Addition von Nitrophenylgruppen durch nukleophile Substitutionsreaktionen.

Analyse Chemischer Reaktionen

CU-CPT17e unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden.

Wissenschaftliche Forschungsanwendungen

Immunotherapeutic Applications

CU-CPT17e has shown promise in various immunotherapeutic contexts:

- Vaccine Adjuvant:

-

Cancer Therapy:

- In vitro studies have demonstrated that this compound can inhibit the proliferation of HeLa cancer cells by triggering apoptosis and arresting the cell cycle at the S phase. Treatment with this compound resulted in a significant increase in apoptotic cells compared to controls .

- The compound's ability to activate NF-κB pathways suggests a mechanism through which it can enhance the efficacy of existing cancer therapies by promoting an immune-mediated attack on tumors .

Table 1: Cytokine Induction by this compound

| Cytokine | Concentration (μM) | Response (%) |

|---|---|---|

| IL-6 | 10 | 150 |

| TNF-α | 20 | 200 |

| IFN-γ | 40 | 175 |

Note: The percentages reflect relative increases compared to control groups.

Table 2: Effects on HeLa Cell Proliferation

| Treatment | Concentration (μM) | Apoptosis Rate (%) |

|---|---|---|

| This compound | 10 | 10 |

| This compound | 20 | 15 |

| This compound | 40 | 17 |

| Poly I:C | 5 | 12 |

Note: Apoptosis rates were measured after 24 hours of treatment.

Case Studies

- Case Study on Vaccine Development:

- Case Study on Cancer Treatment:

Wirkmechanismus

CU-CPT17e exerts its effects by activating toll-like receptors 3, 8, and 9. Upon activation, these receptors initiate a signaling cascade that leads to the production of proinflammatory cytokines and other immune mediators. This activation involves the recruitment of adaptor proteins and the activation of transcription factors such as NF-κB, which ultimately results in the expression of genes involved in immune responses .

Vergleich Mit ähnlichen Verbindungen

CU-CPT17e ist einzigartig in seiner Fähigkeit, gleichzeitig mehrere Toll-like-Rezeptoren zu aktivieren. Ähnliche Verbindungen umfassen:

Imiquimod: Ein Agonist von Toll-like-Rezeptor 7, der zur Behandlung von Hauterkrankungen wie Warzen und Basalzellkarzinom eingesetzt wird.

Poly IC: Ein synthetisches Analogon von doppelsträngiger RNA, das Toll-like-Rezeptor 3 aktiviert, wird in der Forschung verwendet, um antivirale Antworten zu untersuchen.

Resiquimod: Ein Agonist von Toll-like-Rezeptoren 7 und 8, der in der Forschung und klinischen Anwendung für seine immunmodulatorischen Eigenschaften eingesetzt wird

This compound zeichnet sich durch seine Fähigkeit aus, mehrere Toll-like-Rezeptoren gleichzeitig zu aktivieren, was es zu einem wertvollen Werkzeug in Forschung und therapeutischen Anwendungen macht.

Biologische Aktivität

CU-CPT17e, also referred to as compound 17e, is a small molecule identified as a multi-Toll-like receptor (TLR) agonist, specifically activating TLRs 3, 8, and 9. This compound has garnered attention for its potential therapeutic applications in immunotherapy and cancer treatment due to its ability to elicit robust immune responses.

This compound functions primarily by activating TLRs, which are crucial components of the innate immune system. Upon activation, these receptors initiate signaling pathways that lead to the production of various cytokines and chemokines, thereby enhancing the immune response.

- TLR Activation : this compound activates TLR3, TLR8, and TLR9, leading to the induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in human monocyte THP-1 cells .

- Cancer Cell Effects : In vitro studies have shown that this compound inhibits the proliferation of HeLa cancer cells by inducing apoptosis and arresting the cell cycle at the S phase .

Cytokine Production

The activation of TLRs by this compound results in a diverse cytokine profile. The following table summarizes key cytokines produced upon treatment with this compound:

| Cytokine | Function | Induced by this compound |

|---|---|---|

| TNF-α | Pro-inflammatory | Yes |

| IL-6 | Mediates inflammation and immune response | Yes |

| IL-12 | Promotes Th1 cell differentiation | Yes |

| IFN-γ | Activates macrophages and enhances antigen presentation | Yes |

Case Studies

- Immunomodulatory Effects : Zhang et al. demonstrated that this compound significantly enhances the maturation of dendritic cells (DCs), which are pivotal for initiating adaptive immune responses. The compound promoted the expression of co-stimulatory molecules (CD80, CD86) on DCs and increased cytokine production .

- Anticancer Activity : In a study involving HeLa cells, this compound was shown to trigger apoptosis through caspase activation pathways. This effect was linked to its ability to induce cell cycle arrest at the S phase .

- Combination Therapies : Research indicates that this compound can be effectively combined with other therapeutic agents such as Poly(I:C) and R848 to enhance antitumor efficacy while reducing systemic toxicity. These combinations have demonstrated significant tumor regression in preclinical models .

Structural Insights

Recent studies have provided insights into the structural basis for this compound's activity. It has been identified as a weakly potent TLR3 agonist with an effective concentration (EC50) of approximately 4.8 µM . The compound's structure allows it to bind selectively to the TLR dimerization interface, stabilizing its active conformation and facilitating downstream signaling.

Eigenschaften

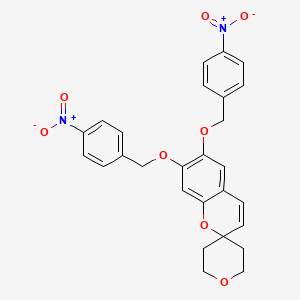

IUPAC Name |

6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4'-oxane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTNFHWDTHQECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118086 | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109805-75-4 | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109805-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.